1-(methoxyacetyl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-4-piperidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(methoxyacetyl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-4-piperidinecarboxamide often involves multi-step chemical reactions that include the formation of key intermediates. A typical approach may involve acylation, alkylation, and condensation reactions to introduce the methoxyacetyl and naphthalenyl groups into the piperidine backbone. These methods highlight the complex synthesis routes needed to create specific and functionalized piperidine derivatives (Berardi et al., 2005; Jones et al., 1979).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to the one often involves computational and crystallographic techniques to determine conformation, stereochemistry, and intermolecular interactions. These studies provide insights into the molecule's three-dimensional shape and how this shape influences its chemical reactivity and interactions with biological targets. For instance, the crystal structure determination and Hirshfeld surface analysis can reveal the presence of intra- and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for the compound's stability and reactivity (R. V. & R. C., 2021).
Chemical Reactions and Properties
The chemical reactivity of this compound and similar compounds often involves interactions with biological receptors or enzymes, indicating their potential use in various pharmacological applications. The modification of functional groups attached to the piperidine ring can significantly affect the compound's binding affinity and selectivity towards specific receptors, highlighting the importance of chemical structure in drug design (Berardi et al., 2009).
properties
IUPAC Name |
1-(2-methoxyacetyl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-15(18-8-7-16-5-3-4-6-19(16)13-18)22-21(25)17-9-11-23(12-10-17)20(24)14-26-2/h7-8,13,15,17H,3-6,9-12,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKSYYRUVRMVEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCCC2)C=C1)NC(=O)C3CCN(CC3)C(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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